2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
2-[2-(hydroxymethyl)piperidin-1-yl]-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-9-10-4-1-2-6-13(10)8-11(15)12-5-3-7-16-12/h3,5,7,10,14H,1-2,4,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJHHNJKCLCXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Basic Information
- Molecular Formula : C12H17NO2S
- Molecular Weight : 239.33 g/mol
- CAS Number : 1247503-83-8
Structure
The compound features a piperidine ring substituted with a hydroxymethyl group and a thiophene moiety, which is significant for its biological interactions.
Anticancer Potential
Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone have shown cytotoxic effects against various cancer cell lines. A notable study evaluated several piperidine derivatives in a 17β-HSD Type 3 biological assay, revealing significant biological activity in certain analogs .
The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymatic Activity : Piperidine derivatives have been shown to inhibit enzymes involved in cancer progression, such as 17β-HSD .
- Induction of Apoptosis : Compounds have been reported to induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .
Neuroprotective Effects
Some derivatives have also demonstrated neuroprotective properties, particularly in models related to Alzheimer's disease. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's treatment .
Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | 17β-HSD Type 3 | Significant inhibition | |
| Neuroprotection | AChE/BuChE inhibition | Potent inhibitor | |
| Cytotoxicity | Various cancer cell lines | Induces apoptosis |
Case Study 1: Anticancer Activity
In a recent evaluation, a series of piperidine derivatives were synthesized and tested for their anticancer properties. Among these, the compound exhibited an IC50 value indicating strong inhibition against specific cancer cell lines. The study highlighted the structural importance of the thiophene ring in enhancing biological activity .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of various piperidine derivatives, including our compound of interest. The results suggested that these compounds could effectively inhibit AChE and BuChE, leading to increased levels of acetylcholine in synapses, thereby improving cognitive functions in animal models .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
- 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone (): This positional isomer has a hydroxyl group at the 3-position of the piperidine ring instead of the 2-hydroxymethyl group. The absence of a hydroxymethyl chain may reduce hydrophilicity and alter hydrogen-bonding interactions compared to the target compound .
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (): These analogs replace the thiophen-2-yl group with a tetrazole-aryl moiety. However, the lack of a hydroxymethyl group on piperidine may limit solubility .
- 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (): The piperazine ring here introduces additional nitrogen atoms, increasing basicity and flexibility. The trifluoromethylphenyl group enhances lipophilicity and may improve blood-brain barrier penetration, contrasting with the hydroxymethyl-piperidine’s hydrophilic nature .
Variations in the Aryl/Heterocyclic Group
- MAC-5576 (2-(5-chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone) (): This SARS-CoV Mpro inhibitor (IC₅₀ = 0.5 µM) replaces the piperidine-hydroxymethyl group with a chloropyridine ring. The electron-withdrawing chlorine and pyridine’s basicity may enhance target binding but reduce solubility compared to the target compound’s hydroxymethyl-piperidine .
- Ketosulfone derivatives (e.g., 2-(4-methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone) (): Sulfonyl groups are strongly electron-withdrawing, increasing the ketone’s electrophilicity. These compounds exhibit high synthetic yields (65–90%) but lack the piperidine moiety, which could limit interactions with amine-sensitive targets .
- 2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride (): The thiazole ring introduces a nitrogen atom, enabling hydrogen bonding and π-stacking interactions. The hydrochloride salt improves aqueous solubility, a feature the target compound may achieve via its hydroxymethyl group .
Physicochemical Properties
- Hydrophilicity: The hydroxymethyl group enhances water solubility compared to non-hydroxylated analogs (e.g., MAC-5576) .
Comparative Data Table
Q & A
Q. What are the key steps in synthesizing 2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone, and how is purity confirmed?
The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Introduction of hydroxymethyl groups via reductive amination or alkylation .
- Thiophene coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the thiophen-2-yl moiety .
- Purification : Column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy . Purity is validated using high-performance liquid chromatography (HPLC) (>95%) and mass spectrometry (MS) for molecular weight confirmation .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding between hydroxymethyl and ketone groups) using SHELX software for refinement .
- Spectroscopy : H/C NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm; piperidine CH at δ 2.5–3.0 ppm). Infrared (IR) spectroscopy confirms carbonyl stretching (~1700 cm) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce by-products?
- Catalyst screening : Use palladium catalysts (e.g., Pd(OAc)) for efficient cross-coupling steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in acylation steps .
- Reaction monitoring : Real-time tracking via HPLC-MS to identify intermediates and adjust conditions (e.g., temperature, pH) . Contradictions in yield data across studies may arise from solvent purity or catalyst loading variations, necessitating reproducibility protocols .
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., dopamine receptors) using the compound’s InChI string for structure input .
- QSAR modeling : Correlates substituent effects (e.g., hydroxymethyl vs. methoxy groups) with activity trends . Discrepancies between predicted and experimental IC values may require force field adjustments or explicit solvent modeling .
Q. How are spectral data contradictions resolved (e.g., NMR vs. crystallography)?
- Dynamic effects : NMR captures time-averaged conformations, while crystallography provides static snapshots. For example, piperidine ring puckering may differ between solution and solid states .
- Cross-validation : Use N NMR or 2D NOESY to confirm hydrogen-bonding networks inferred from crystallography .
Methodological Recommendations
- Crystallographic refinement : Use SHELXL for high-resolution data to resolve disorder in flexible groups (e.g., hydroxymethyl) .
- Reaction scale-up : Implement flow chemistry for thiophene coupling steps to minimize side reactions .
- Data interpretation : Apply Principal Component Analysis (PCA) to NMR datasets for outlier detection in batch syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
